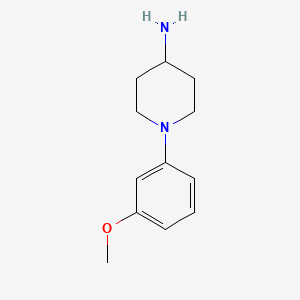

1-(3-Methoxyphenyl)piperidin-4-amine

Description

Piperidine (B6355638) Core Scaffold in Medicinal Chemistry Research

The piperidine ring is a six-membered heterocycle containing a nitrogen atom. nih.govwikipedia.org This structural motif is of paramount importance in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. nih.govlifechemicals.com The prevalence of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a diverse library of compounds with distinct three-dimensional shapes. lifechemicals.com This "3D shape" is crucial for interacting with the specific binding sites of biological targets like proteins. lifechemicals.com

Physicochemical Properties: The presence of the nitrogen atom imparts both hydrophilic and lipophilic characteristics to the molecule. thieme-connect.com This balance is often desirable for drug candidates, influencing their solubility, absorption, and distribution in the body.

Pharmacokinetic Improvement: The incorporation of a piperidine scaffold can enhance the pharmacokinetic properties of a drug, affecting how it is absorbed, distributed, metabolized, and excreted. thieme-connect.com

Biological Activity: Piperidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anesthetic, antipsychotic, and anti-inflammatory effects. lifechemicals.comijnrd.org

Recent advancements in chemical synthesis have made the creation of complex piperidine derivatives more efficient, further solidifying the importance of this scaffold in drug discovery. news-medical.net

Methoxyphenyl Moiety in Chemical Biology Investigations

The methoxyphenyl group, a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3), is another key feature of 1-(3-Methoxyphenyl)piperidin-4-amine. The position of the methoxy group on the phenyl ring can significantly influence the compound's electronic properties and its interactions with biological targets.

The 3-methoxy substitution, as seen in the target compound, provides moderate lipophilicity and electron-donating effects. This can be crucial for a molecule's ability to cross biological membranes and bind to specific receptors. The methoxyphenyl moiety is found in numerous biologically active compounds and has been implicated in a variety of pharmacological effects. For instance, the 3,4,5-trimethoxyphenyl (TMP) moiety is a critical component in many tubulin inhibitors, which are a class of anticancer agents. nih.govnih.gov While not identical, this highlights the general importance of methoxy-substituted phenyl rings in molecular design for therapeutic purposes. Furthermore, metabolites with a 3-(4-hydroxy-3-methoxyphenyl) propionic acid structure have been shown to have beneficial effects on metabolism. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-7-5-10(13)6-8-14/h2-4,9-10H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKANJFGCACBNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016867-25-6 | |

| Record name | 1-(3-methoxyphenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Foundational Research Areas

Historical Context of Related Analogues and Derivatives in Scientific Literature

The study of this compound is part of a broader investigation into piperidine-containing compounds. Research into derivatives of this molecule has explored their potential as analgesics. For example, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were synthesized and evaluated for their pain-relieving properties, with some showing potent activity at the μ opioid receptor. ebi.ac.uk Another study focused on a similar scaffold, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, which also demonstrated significant analgesic effects. nih.gov

The synthesis of related compounds, such as 1-(3-methoxypropyl)-4-piperidinamine, serves as an important reference point for the preparation of this compound and its derivatives. google.comchemsrc.comchemicalbook.comnih.gov These synthetic routes often involve the protection and deprotection of the amine groups to achieve the desired final product. google.com

Significance of the Amine Functionality in Piperidine (B6355638) Structures

The amine group (-NH2) at the 4-position of the piperidine ring is a critical functional group that significantly influences the chemical and biological properties of this compound. drugbank.com Aminopiperidines, as a class of compounds, are defined by the presence of an amino group on a piperidine ring. drugbank.com

The basicity of the amine group allows it to form salts and participate in hydrogen bonding, which are crucial interactions for binding to biological targets. The presence of this functional group also provides a reactive site for further chemical modifications, enabling the synthesis of a wide array of derivatives. In the context of drug design, the amine group can be a key pharmacophore, the part of a molecule responsible for its biological activity. For example, in some monoamine oxidase (MAO) inhibitors, the substitution of the piperidine ring with small amino functional groups has been shown to enhance their activity. acs.org

1 Preparation of 3-Methoxyphenyl-Containing Building Blocks

The 3-methoxyphenyl (B12655295) moiety is a defining feature of the target molecule. The primary precursor for introducing this group is 3-methoxyaniline , also known as m-anisidine. nbinno.combiomall.in The industrial synthesis of 3-methoxyaniline is typically achieved through the reduction of m-nitroanisole. nbinno.com The process starts with the methylation of the hydroxyl group of m-nitrophenol to give m-nitroanisole, which is then reduced, often using iron filings in an acidic medium, to afford 3-methoxyaniline. nbinno.com

Another crucial intermediate is 1-(3-methoxyphenyl)piperidin-4-one . uni.lu This ketone is commonly synthesized via the Buchwald-Hartwig amination or other cross-coupling reactions between 3-bromoanisole (B1666278) or 3-chloroanisole (B146291) and piperidin-4-one.

Table 2: Synthesis of Key 3-Methoxyphenyl Precursors

| Precursor | Starting Material(s) | Typical Reaction | Reference |

|---|---|---|---|

| 3-Methoxyaniline | m-Nitroanisole | Reduction (e.g., with Fe/HCl) | nbinno.com |

| 1-(3-methoxyphenyl)piperidin-4-one | 3-Bromoanisole and Piperidin-4-one | Buchwald-Hartwig amination | General Method |

2 Derivatization of Piperidin-4-amine Scaffolds

An alternative to building the molecule from scratch is to modify a pre-existing piperidine scaffold. This approach often utilizes commercially available piperidine derivatives and introduces the desired substituents in a stepwise fashion.

A common starting material for this strategy is 4-amino-1-Boc-piperidine . chemicalbook.comgoogle.com The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, allowing for selective functionalization at other positions. However, for the target compound, the aryl group is attached to the piperidine nitrogen. A more direct precursor would be piperidin-4-amine . The challenge lies in the selective N-arylation of the secondary amine in the ring without affecting the primary amine at the 4-position.

To achieve this, the primary amine of piperidin-4-amine can be selectively protected, for instance, as a benzophenone (B1666685) imine. google.com The remaining free secondary amine on the piperidine ring can then undergo N-arylation with a suitable 3-methoxyphenyl halide. The final step would be the acidic hydrolysis of the imine to reveal the 4-amino group and yield this compound. google.com

Advanced Synthetic Techniques

Advanced synthetic strategies for preparing this compound and its derivatives focus on creating the crucial N-aryl bond with high precision and efficiency. These methods include metal-catalyzed cross-coupling reactions, techniques for achieving enantiomeric purity, and the adoption of green chemistry principles.

The formation of the N-aryl bond between the piperidine nitrogen and the 3-methoxyphenyl group is a key step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful tools for this transformation, offering significant advantages over traditional nucleophilic aromatic substitution. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, this would involve the reaction of 4-aminopiperidine (B84694) with an aryl halide such as 3-bromoanisole or 3-chloroanisole. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgworktribe.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org

The Ullmann condensation , a copper-catalyzed N-arylation reaction, represents an older but still valuable method. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands such as diamines or amino acids to facilitate the reaction. mdpi.commdpi.com The reaction mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Below is a representative table of reaction conditions for these cross-coupling reactions.

Table 1: Representative Conditions for Metal-Catalyzed N-Arylation

| Reaction | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 3-Bromoanisole | 4-Aminopiperidine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | ~90 |

This table presents plausible, representative conditions based on established literature for similar transformations.

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, methods to obtain enantiomerically pure forms of this compound are of significant interest, particularly if the piperidine ring is substituted in a way that creates a chiral center. Advanced techniques for achieving enantiomeric purity fall into two main categories: stereoselective synthesis and chiral resolution.

Stereoselective synthesis aims to create a specific enantiomer directly. One approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as a 1-(3-methoxyphenyl)-4-iminopiperidine or a tetrahydropyridine (B1245486) intermediate. thieme-connect.de This can be achieved using chiral catalysts, often based on transition metals like rhodium or iridium, coordinated to chiral phosphine ligands. nih.gov Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. The cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which can then be converted to enantiopure 2-arylpiperidines. rsc.org

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. onyxipca.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.govrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including amines. nih.govmdpi.com For amines that lack a strong chromophore for UV detection, pre-column derivatization with an appropriate reagent can be employed to facilitate detection and improve separation. nih.gov Another classical method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. onyxipca.com The resulting diastereomers have different physical properties and can often be separated by crystallization.

Enzymatic resolution offers a green and highly selective alternative. Lipases, for example, can catalyze the enantioselective acylation of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product. researchgate.netmdpi.com

Table 2: Chiral Resolution of Racemic Amines by HPLC

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | > 2.0 |

This table illustrates typical parameters for the chiral HPLC resolution of piperidine derivatives, based on literature precedents. nih.govnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. mdpi.com For the synthesis of this compound, green approaches can focus on several areas, including the use of alternative energy sources, greener solvents, and more sustainable catalysts.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rsc.orgnih.govorganic-chemistry.org This technique can be applied to various steps in the synthesis of N-aryl piperidines, including the N-arylation reaction itself.

The use of greener solvents is another key aspect of green chemistry. Traditional organic solvents can be toxic, flammable, and environmentally persistent. The development of reactions that can be performed in water, ethanol, or other more benign solvents is highly desirable. nih.gov For instance, Ullmann-type coupling reactions have been successfully carried out in water, offering a significant environmental advantage over traditional high-boiling polar aprotic solvents. researchgate.net

The development of sustainable catalysts is also a major focus. This includes the use of catalysts based on more abundant and less toxic metals as alternatives to precious metals like palladium. mdpi.com Copper-catalyzed reactions, such as the Ullmann condensation, are a prime example. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key goal of green chemistry. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Method | Green Alternative |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Solvent | Toluene, DMF, NMP | Water, Ethanol |

| Catalyst | Homogeneous Pd or Cu catalysts | Heterogeneous, recyclable catalysts |

| Reaction Time | Several hours to days | Minutes to a few hours |

Structure Activity Relationship Sar Investigations

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a key structural component that can be modified at several positions to modulate the pharmacological profile of 1-(3-methoxyphenyl)piperidin-4-amine analogs. ajchem-a.commdpi.com These modifications include alterations to the nitrogen substituent, the introduction of substituents at various carbon atoms of the ring, and changes that influence the ring's conformation.

Impact of N-Substitution on Biological Activity

The substituent on the piperidine nitrogen plays a crucial role in determining the potency and efficacy of 4-anilidopiperidine derivatives, a class to which this compound belongs. nih.gov In related series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent significantly affects the antagonist potency and opioid receptor selectivity. acs.orgnih.gov For instance, replacing an N-methyl group with a larger N-phenylpropyl group has been shown to result in more potent, non-selective pure opioid receptor antagonists. acs.org

In the context of fentanyl analogs, another class of phenylpiperidine derivatives, the N-substituent is critical for their potent analgesic activity. nih.gov For example, the cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, highlighting the profound impact of the N-substituent's structure. nih.gov While direct studies on this compound are limited, these findings from structurally related compounds suggest that variation of the N-substituent is a key strategy for modulating the biological activity of this class of molecules.

Effects of Substituents at Piperidine Ring Positions (e.g., C-3, C-4)

Substituents on the carbon atoms of the piperidine ring can significantly influence the pharmacological properties of phenylpiperidine derivatives. In the series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the methyl groups at the C-3 and C-4 positions are critical for their pure opioid antagonist properties. acs.orgnih.gov The removal of the 4-methyl group or both the 3- and 4-methyl groups can alter the compound's activity profile. acs.org

Specifically, for fentanyl-related compounds, methylation at the 3-position of the piperidine ring has a major effect on enhancing analgesic potency, whereas 2-methyl or 2,5-dimethyl substitution is detrimental to activity. nih.gov The incorporation of a 4-phenyl group into 4-anilidopiperidines has also led to the development of potent opioid analgesics. nih.gov These studies underscore the importance of the substitution pattern on the piperidine ring in fine-tuning the biological activity of this class of compounds.

Conformational Analysis and its Influence on SAR

The conformation of the piperidine ring is a critical determinant of the biological activity of its derivatives. For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the opioid antagonist activity is believed to be mediated through the equatorial phenyl low-energy conformation. nih.govnih.gov Computational studies on related 4-(3-hydroxyphenyl)piperazines also show that the phenyl equatorial conformers are favored. nih.gov

The conformational preferences of the piperidine ring can be influenced by the nature of the substituents. For instance, in polymethylated 4-piperidones, the chair conformation is dominant. semanticscholar.org The rigidity of the piperidine ring, as seen in bridged analogs, can also play a key role in opioid activity. nih.gov Understanding the conformational dynamics of the piperidine ring is therefore essential for the rational design of potent and selective ligands.

Modulations of the Methoxyphenyl Moiety

Positional Isomerism of the Methoxy (B1213986) Group (e.g., ortho, meta, para) on Activity

The position of the methoxy group on the phenyl ring is a critical factor influencing the biological activity of phenylpiperidine derivatives. While direct comparative studies on ortho, meta, and para isomers of this compound are not extensively documented in the available literature, SAR studies on related compounds provide valuable insights. For example, in a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides, the position of a methyl group (a common bioisostere for the methoxy group in terms of size) on the anilide fragment significantly altered the analgesic effect, with the meta-isomer showing the highest activity. mdpi.com

In the context of opioid receptor ligands, the presence of a phenolic hydroxyl group at the meta position of the phenyl ring is a common feature in many potent opioids, such as in the 4-(3-hydroxyphenyl)piperidine (B9838) series. acs.orgnih.govnih.gov This suggests that the meta position is often optimal for interaction with the receptor. It is plausible that the meta-methoxy group in this compound could serve as a bioisostere for a hydroxyl group, participating in similar interactions with the target receptor.

Substituent Effects on the Phenyl Ring and Their Role in Target Interaction

The introduction of various substituents on the phenyl ring of phenylpiperidine derivatives can significantly modulate their biological activity. In a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on the phenylacetamide aromatic ring with a halogen resulted in a similar affinity for sigma-1 receptors but a significantly increased affinity for sigma-2 receptors. nih.gov This highlights how substituents can influence receptor selectivity.

In the development of potent and selective mu-opioid receptor agonists based on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs, the substituent pattern on the phenyl ring played a pivotal role in binding affinity and selectivity. nih.gov Similarly, for fentanyl analogs, variations in the substituents on the anilido phenyl group influence the analgesic efficacy. nih.gov These findings collectively suggest that the electronic and steric properties of substituents on the phenyl ring are key determinants of the pharmacological profile of this compound analogs.

Role of the Amine Functionality in SAR

The amine group at the 4-position of the piperidine ring is a pivotal feature of the this compound scaffold, playing a crucial role in receptor interactions. Its basicity, potential for hydrogen bonding, and susceptibility to substitution are key determinants of the pharmacological profile of these compounds.

While direct and extensive SAR studies on the primary amine of this compound are not widely published, research on related N-acyl-4-arylaminopiperidines provides insights into the impact of modifications at this position. In these analogs, the amine is secondary and part of a larger aryl-amino substituent. The nature of the acyl group on the piperidine nitrogen has been shown to be a significant factor in modulating biological activity.

Furthermore, in other classes of piperidine-based compounds, such as CRF-1 receptor antagonists, modifications of the amino group at the 4-position have been shown to significantly affect receptor affinity. For example, in 1-aryl-4-aminoalkylisoquinolines, compounds with a dipropylamino group at the 4-position displayed enhanced affinity for the receptor researchgate.net. This underscores the sensitivity of receptor binding to the nature of the substituents on the amine functionality.

The protonation state of the amine functionality is a critical determinant of the binding affinity of piperidine-containing ligands to their biological targets, particularly for receptors that possess an anionic binding site. At physiological pH (approximately 7.4), primary amines such as the one in this compound are expected to be predominantly protonated, forming a positively charged ammonium ion. This positive charge is often essential for forming a key ionic interaction with an acidic amino acid residue, such as aspartate, in the binding pocket of the receptor nih.govmdpi.com.

Computational studies on related piperidine and piperazine (B1678402) derivatives have highlighted the importance of the pKa of the basic nitrogen atom in determining the proportion of the protonated species at a given pH. For example, in a series of sigma-1 receptor ligands, the replacement of a piperazine ring with a piperidine ring was found to alter the protonation state at physiological pH, which in turn significantly impacted receptor affinity nih.gov. The piperidine-containing compound was found to exist almost exclusively in the monoprotonated form, which was favorable for high-affinity binding to the sigma-1 receptor nih.gov.

The pKa of the amine can be influenced by the presence of other functional groups in the molecule. Computational methods are often employed to predict the pKa of novel compounds and to guide the design of analogs with desired ionization properties. For instance, studies on morphine derivatives have shown that the introduction of fluorine atoms can lower the pKa of the tertiary amine, leading to a higher proportion of the neutral species at physiological pH chapman.edu. This modulation of the protonation state can be a strategy to achieve pH-dependent receptor binding, potentially targeting tissues with different pH environments, such as inflamed tissues which are more acidic mdpi.comchapman.edu.

For this compound and its analogs, it is highly probable that the protonated amine forms a crucial salt bridge with the target receptor, and modifications that alter the pKa of this amine would be expected to have a significant impact on binding affinity.

Correlation of Structural Features with Biological Responses

The biological activity of the this compound scaffold is a composite of the contributions of its various structural components. Understanding how these features correlate with biological responses is key to designing more potent and selective molecules.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For the this compound class of compounds, several key pharmacophoric features can be identified based on their structure and the SAR of related compounds:

A Basic Amine: As discussed, the protonated amine at the 4-position of the piperidine ring is a critical feature, likely forming a key ionic interaction with the receptor.

An Aromatic Moiety: The 3-methoxyphenyl (B12655295) group provides a hydrophobic region that can engage in van der Waals and/or pi-pi stacking interactions within the receptor binding site. The position of the methoxy group is also likely to be important for directing the orientation of the aromatic ring in the binding pocket.

A Central Piperidine Ring: This saturated heterocyclic ring acts as a scaffold, holding the basic amine and the aromatic group in a specific spatial orientation. The conformational flexibility of the piperidine ring can also play a role in allowing the molecule to adopt an optimal binding conformation.

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a compound. LE relates the potency of a compound to its size (number of heavy atoms), while LipE relates potency to its lipophilicity (LogP or LogD). These metrics help in identifying compounds that achieve high potency without excessive size or lipophilicity, which are often associated with poor pharmacokinetic properties.

To illustrate these concepts, data from a series of piperidine and piperazine-based sigma receptor ligands can be considered nih.gov. The table below shows the binding affinity (Ki) for the sigma-1 receptor (S1R), the calculated LogP (cLogP), the number of heavy atoms (NHA), and the calculated LE and LipE for selected compounds from this series.

| Compound | Ki (nM) for S1R | pKi | cLogP | NHA | LE (kcal/mol per NHA) | LipE (pKi - cLogP) |

| 1 | 3.2 | 8.5 | 3.52 | 26 | 0.45 | 4.98 |

| 2 | 35 | 7.5 | 3.94 | 27 | 0.38 | 3.56 |

| 3 | 8.9 | 8.1 | 3.91 | 27 | 0.41 | 4.19 |

| 4 | 434 | 6.4 | 4.33 | 28 | 0.31 | 2.07 |

| 5 | 108 | 7.0 | 4.75 | 29 | 0.33 | 2.25 |

Data sourced from nih.gov. LE is calculated as (1.364 * pKi) / NHA. LipE is calculated as pKi - cLogP.

From this data, it is evident that compound 1 exhibits the highest ligand efficiency and lipophilic efficiency, making it an attractive candidate for further optimization. Despite its high affinity, compound 5 has a lower LipE due to its increased lipophilicity.

In another example, a potent analgesic, compound 2a (3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide), which shares the 4-(3-methoxyphenyl)piperidine core, has a reported Ki of 7.3 nM for the μ opioid receptor nih.gov. Without an experimentally determined or calculated LogP for this specific compound, a full LipE assessment cannot be performed here, but its high potency suggests it is a highly efficient ligand.

These assessments are crucial for guiding lead optimization efforts, ensuring that increases in potency are achieved through favorable interactions with the target receptor rather than simply by increasing the molecule's size and lipophilicity.

Molecular Pharmacology and Target Interaction Studies

Enzyme Inhibition and Modulation

Beyond receptor interactions, chemical compounds can exert pharmacological effects through the inhibition or modulation of enzyme activity. This mechanism is central to the action of many drugs. However, based on a review of available scientific and technical documents, there is no published data concerning the inhibitory or modulatory effects of 1-(3-Methoxyphenyl)piperidin-4-amine on specific enzyme targets.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, neuroprotective, and cardioprotective effects. google.comnih.gov Inhibition of sEH stabilizes EETs, making sEH inhibitors a subject of interest for therapeutic development. google.com A series of 1,3-disubstituted ureas containing a piperidyl moiety have been synthesized and investigated as potent sEH inhibitors. google.com These compounds typically feature a central urea (B33335) group that interacts with the catalytic residues of the enzyme.

Cyclin-Dependent Kinase (CDK) Inhibition Profiles

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is a common feature in many human cancers. acs.org This makes CDK inhibitors a promising class of anti-cancer agents. The 2,4-diamino-5-ketopyrimidine scaffold has been identified as a novel class of potent and selective CDK inhibitors, and critically, a substituted 4-piperidine moiety at the C2-amino position is a key structural feature for this inhibitory activity. acs.org

Derivatives containing this piperidine (B6355638) feature have shown potent, ATP-competitive inhibition of CDK1, CDK2, and CDK4. acs.org For example, compound R547, which incorporates a substituted piperidine, exhibits excellent inhibitory activity against CDK1, CDK2, and CDK4 with Kᵢ values in the low nanomolar range. acs.org Similarly, novel pyrazolo[3,4-b]pyridine derivatives with a methoxyphenyl group have demonstrated good inhibitory activity against CDK2 and CDK9. ijbio.com An integrated computational approach examining N-(pyridin-3-yl)pyrimidin-4-amine analogues, which are structurally related, revealed that these compounds establish strong inhibitory interactions within the CDK2 active site. pdbj.org

| Compound | Target | Inhibitory Activity (IC₅₀/Kᵢ, µM) | Reference |

|---|---|---|---|

| Compound 9a (pyrazolo[3,4-b]pyridine derivative) | CDK2 | 1.630 ± 0.009 | ijbio.com |

| Compound 9a (pyrazolo[3,4-b]pyridine derivative) | CDK9 | 0.262 ± 0.013 | ijbio.com |

| Compound 14g (pyrazolo[3,4-b]pyridine derivative) | CDK2 | 0.460 ± 0.024 | ijbio.com |

| Compound 14g (pyrazolo[3,4-b]pyridine derivative) | CDK9 | 0.801 ± 0.041 | ijbio.com |

| Compound 39 (R547) | CDK1 | 0.001 | acs.org |

| Compound 39 (R547) | CDK2 | 0.003 | acs.org |

| Compound 39 (R547) | CDK4 | 0.001 | acs.org |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.005 | acs.org |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease. poltekkes-malang.ac.idheteroletters.org The piperidine ring is a common structural motif in many cholinesterase inhibitors. poltekkes-malang.ac.id For example, Donepezil contains a benzylpiperidine moiety. poltekkes-malang.ac.id Research into new inhibitors has led to the design of compounds that can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. poltekkes-malang.ac.id This dual-site binding can be highly effective. poltekkes-malang.ac.id

Studies on novel benzohydrazide (B10538) derivatives and bis-amiridines have shown that these compounds can exhibit dual inhibition of both AChE and BChE, with some derivatives showing potency comparable to or better than the established drug rivastigmine. google.comresearchgate.net Kinetic studies of some of these inhibitors indicate a mixed-type reversible inhibition mechanism. researchgate.net Molecular docking suggests that these compounds occupy the active cavity of the enzymes, with some positioned in close proximity to the catalytic triad. google.comresearchgate.net

| Compound Series/Example | Target | Inhibitory Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2-benzoylhydrazine-1-carboxamides | AChE | 44–100 | google.com |

| 2-benzoylhydrazine-1-carboxamides | BChE | from 22 | google.com |

| Compound 8i (Donepezil analog) | AChE | 0.39 | poltekkes-malang.ac.id |

| Compound 8i (Donepezil analog) | BChE | 0.28 | poltekkes-malang.ac.id |

| Compound 3a (bis-amiridine) | AChE | 2.9 | researchgate.net |

| Compound 3a (bis-amiridine) | BChE | 0.13 | researchgate.net |

Histone Deacetylase (HDAC) and Tyrosine Kinase (FGFR) Modulation

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and are targets for cancer therapy. ebi.ac.uk Similarly, fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases, are implicated in various cancers. While the piperidine scaffold is present in many enzyme inhibitors, direct experimental data on the inhibition of HDACs or FGFRs by this compound was not identified in the conducted searches.

However, related structures have been investigated for their effects on other signaling proteins. For example, 4-(2-methoxyphenyl)piperidine (B1580969) was included in a fragment-based screening campaign against the oncogenic protein tyrosine phosphatase SHP2, a key regulator of signal transduction pathways. bham.ac.uk This suggests that the methoxyphenyl piperidine scaffold has the potential to be developed into a modulator of signaling proteins, although specific activity against HDACs and FGFRs remains to be determined.

Other Enzyme Target Investigations (e.g., α-glucosidase, urease, LOX, thymidine (B127349) phosphorylase)

The inhibitory potential of this compound and its analogs has been explored against several other enzymes.

α-Glucosidase: This enzyme is a target for type 2 diabetes treatment. A derivative, N-(3-methoxyphenyl) piperidine-1-carbothiamide, showed negligible α-glucosidase inhibitory potential. ijbio.com However, other closely related piperidine-based thiourea (B124793) derivatives in the same study demonstrated significant inhibition, suggesting that substitutions on the piperidine and phenyl rings are critical for activity. ijbio.com Furthermore, in silico studies have identified 4-(2-methoxyphenyl)piperidine as a potential α-glucosidase inhibitor. poltekkes-malang.ac.id

| Compound | α-Glucosidase Inhibition (%) at 400 µM | Reference |

|---|---|---|

| S1: N-(3-methoxyphenyl) piperidine-1-carbothiamide | Negligible | ijbio.com |

| S2: N-(2-chlorophenyl)-4-(6-fluorobenzo[d] isoxazole-3-yl) piperidine-1-carbothiamide | 50.03 | ijbio.com |

| S4: N-(4-chlorophenyl)-4-(6-fluorobenzo[d] isoxazole-3-yl) piperidine-1-carbothiamide | 52.83 | ijbio.com |

Urease: Derivatives of 1-(4-methoxyphenyl) piperidine-2, 6-dione have been evaluated for their urease inhibitory activities. heteroletters.orgresearchgate.net This indicates that the broader structural class has been considered for targeting this enzyme.

Lipoxygenase (LOX): LOX enzymes are involved in inflammatory processes. An in silico study predicted that 4-(2-methoxyphenyl)piperidine could have an anti-inflammatory effect through the inhibition of 5-LOX. researchgate.net Additionally, related piperidine sulfonamides have shown potential as inhibitors of lipoxygenase pathways.

Thymidine Phosphorylase (TP): This enzyme is a target in cancer therapy due to its role in angiogenesis. researchgate.net While various compounds like dihydropyrimidone derivatives have been identified as TP inhibitors, no direct evidence linking this compound or its close analogs to TP inhibition was found in the searched literature. researchgate.net

Cellular and Biochemical Mechanism Investigations (in vitro)

Receptor Activation and Signal Transduction Pathway Analysis (e.g., G-protein activation, cAMP modulation)

G-protein coupled receptors (GPCRs) are a major class of drug targets that mediate cellular responses to a wide variety of external signals. acs.org Upon activation, they trigger intracellular signal transduction cascades, often involving G-proteins and the modulation of second messengers like cyclic AMP (cAMP). evitachem.compitt.edu

The methoxyphenyl piperidine scaffold is a key structural component in the development of modulators for these receptors. Specifically, 4-(2-methoxyphenyl)piperidine has been used as a crucial reactant in the synthesis of intracellular allosteric modulators for the neurotensin (B549771) receptor 1 (NTSR1), which is a GPCR. acs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, allowing for a fine-tuning of receptor function. acs.org The development of fluorescent ligands based on this scaffold allows for the direct study of ligand binding and the elucidation of structure-activity relationships for these allosteric modulators. acs.org This demonstrates that the 4-(methoxyphenyl)piperidine motif is a valuable building block for creating molecules that can specifically interact with GPCRs and modulate their downstream signal transduction pathways. acs.org

Enzyme Kinetic Studies and Inhibition Types

Enzyme kinetic studies are fundamental in drug discovery to determine how a compound interacts with its enzymatic target. These assays measure the rate of an enzyme-catalyzed reaction and how this rate is affected by the presence of a potential inhibitor. Key parameters derived from these studies, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), provide a quantitative measure of a compound's potency.

Furthermore, these studies elucidate the mechanism of inhibition, which can be critical for understanding the compound's biological activity. Common types of enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

Despite extensive searches, no specific enzyme kinetic data or inhibition type has been reported for this compound in the scientific literature.

Table 1: Enzyme Inhibition Data for this compound (No publicly available data)

| Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Type of Inhibition |

|---|

Cell-Based Assays for Target Engagement (e.g., HEK 293 cells, CHO cells)

To understand if a compound can interact with its intended target within a biological system, cell-based assays are employed. These assays are crucial for confirming that a compound can cross the cell membrane and engage its target in a cellular context. Human Embryonic Kidney 293 (HEK 293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for these studies. bldpharm.comfrontiersin.org Both cell lines are well-characterized, easy to culture and transfect, making them suitable for overexpressing a specific protein target to study its interaction with a compound. bldpharm.comfrontiersin.orgnih.gov

Target engagement can be measured using various techniques, such as:

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding. nih.gov

Reporter Gene Assays: These assays measure the transcriptional activity of a pathway modulated by the target, often using a reporter gene like luciferase.

Second Messenger Assays: These assays quantify the levels of intracellular signaling molecules (e.g., cAMP) that are altered upon target activation or inhibition.

A thorough search of scientific literature did not yield any published results from cell-based assays investigating the target engagement of this compound in HEK 293, CHO, or any other cell line.

Table 2: Cell-Based Target Engagement for this compound (No publicly available data)

| Cell Line | Target | Assay Type | Result |

|---|---|---|---|

| HEK 293 | Data Not Available | Data Not Available | Data Not Available |

Mechanistic Investigations in Preclinical Models

In Vitro Mechanistic Models

Cell Line-Based Investigations of Target Activity (e.g., tumor cell lines for kinase inhibition)

Structurally related compounds to 1-(3-Methoxyphenyl)piperidin-4-amine, particularly those incorporating a piperidine (B6355638) scaffold, have been identified as potent inhibitors of histone-modifying enzymes, such as Lysine-Specific Demethylase 1 (LSD1). These compounds have demonstrated significant anti-proliferative effects in various cancer cell lines.

For instance, a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been synthesized and evaluated as LSD1 inhibitors. These compounds exhibited potent inhibition of LSD1 with Ki values as low as 29 nM and displayed high selectivity against related monoamine oxidases A and B. nih.gov In cellular assays, these inhibitors led to an increase in H3K4 methylation and effectively halted the proliferation of several leukemia and solid tumor cell lines, with EC50 values in the nanomolar range, while showing minimal impact on normal cells. nih.gov

Another study identified a novel, selective, and reversible LSD1 inhibitor containing a piperidine-2,6-dione scaffold. nih.gov This compound displayed potent anti-proliferative activity against several liver cancer cell lines. nih.gov Similarly, spiro-piperidine derivatives have been developed as inhibitors of ASH1L, a histone lysine (B10760008) methyltransferase. One such inhibitor, AS-254s, showed an IC50 of 94 nM and effectively blocked cell proliferation and induced apoptosis in leukemia cells with MLL1 translocations. nih.gov

Furthermore, piperidine-based compounds have been investigated as inhibitors of the HDM2-p53 protein-protein interaction. A 3,3-disubstituted piperidine derivative demonstrated a significant improvement in binding potency, suggesting a strategy for restoring p53 function in cancer cells. researchgate.net

Table 1: In Vitro Activity of (Methoxyphenyl)piperidine Analogs in Cancer Cell Lines

| Compound Class | Target | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | Leukemia and solid tumor cells | Inhibition of proliferation, increased H3K4 methylation | nih.gov |

| Piperidine-2,6-dione hybrid | LSD1 | HepG2, PC3, MCF-7 | Potent antiproliferative activity | nih.gov |

| Spiro-piperidine derivatives (e.g., AS-254s) | ASH1L | Leukemia cells (with MLL1 translocations) | Blocked cell proliferation, induced apoptosis and differentiation | nih.gov |

| 3,3-disubstituted piperidine | HDM2-p53 interaction | Not specified | Improved binding potency | researchgate.net |

Organotypic Culture or Tissue Slice Studies for Receptor/Enzyme Activity

As of the latest review of scientific literature, specific studies utilizing organotypic cultures or tissue slices to investigate the receptor or enzyme activity of this compound or its close analogs could not be identified. This represents a gap in the current understanding of the compound's effects in a more physiologically relevant ex vivo setting.

In Vivo Mechanistic Animal Model Studies (Non-Clinical)

Investigation of Molecular Mechanism of Action in Animal Models

In vivo studies on analogs of this compound have provided crucial information on their molecular mechanisms. For example, a potent and reversible LSD1 inhibitor with a piperidine-2,6-dione scaffold demonstrated significant anti-liver cancer effects in in vivo models. nih.gov The mechanism of action for some LSD1 inhibitors involves the inhibition of H3K4me2 demethylation, which leads to changes in chromatin accessibility and transcriptional activation of specific genes. researchgate.net

In the context of pain research, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were found to be potent analgesics. Their antinociceptive effects in a hot plate model were blocked by the opioid antagonist naloxone, confirming their mechanism of action through the µ-opioid receptor (MOR). nih.gov

Pharmacodynamic Biomarker Discovery and Validation in Research Models

While specific studies on the discovery and validation of pharmacodynamic (PD) biomarkers for this compound analogs are not widely reported, the known mechanisms of action for these compounds suggest potential biomarkers. For LSD1 inhibitors, changes in global histone methylation marks (H3K4me1/2) in peripheral blood mononuclear cells or tumor tissue could serve as a direct PD biomarker of target engagement. nih.govresearchgate.net For opioid receptor modulators, downstream signaling events or changes in the expression of genes regulated by opioid receptors could be explored as potential biomarkers. nih.gov Similarly, for dopamine (B1211576) receptor agonists, alterations in dopamine-regulated pathways in the brain could be monitored. nih.gov

Exploration of Compound-Induced Receptor Signaling Pathways in Rodent Brain

The exploration of receptor signaling pathways in the rodent brain has been a key area of investigation for (methoxyphenyl)piperidine derivatives, particularly in the context of their neuropsychopharmacological effects.

A series of 3-aryl piperidine analogs have been identified as potent and efficacious agonists of the human dopamine D4 receptor. nih.gov The dopamine D2-like family of receptors, which includes D4, are known to be adenyl cyclase inhibitors. nih.gov The engagement of these receptors by such compounds can modulate cortico-basal ganglia networks, which are implicated in various neurological and psychiatric conditions. nih.gov

In the realm of opioid research, derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been extensively studied as opioid receptor antagonists. nih.gov These compounds have been instrumental in understanding the conformational requirements for opioid receptor binding and antagonism. Furthermore, novel diarylmethylidene piperidine derivatives have been developed as selective delta-opioid receptor agonists for the potential treatment of pain, anxiety, and depression. google.com These agonists are designed to offer a wider therapeutic window with a reduced risk of side effects commonly associated with µ-opioid receptor activation. google.com

Table 2: In Vivo Mechanistic and Receptor Signaling Studies of (Methoxyphenyl)piperidine Analogs

| Compound Class | Primary Target/Pathway | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine-2,6-dione hybrid | LSD1 Inhibition | In vivo cancer models | Potent anti-liver cancer effects | nih.gov |

| 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide | µ-Opioid Receptor Agonism | Rodent hot plate model | Potent analgesic effect, blocked by naloxone | nih.gov |

| 3-Aryl piperidine analogs | Dopamine D4 Receptor Agonism | Not specified | Potent and efficacious agonism | nih.gov |

| 4-(3-Hydroxyphenyl)piperidine derivatives | Opioid Receptor Antagonism | Not specified | Elucidation of antagonist pharmacophore | nih.gov |

| Diarylmethylidene piperidine derivatives | Delta-Opioid Receptor Agonism | Not specified | Selective high potency for DOR | google.com |

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design (LBDD) Applications

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methods leverage the information from a set of molecules known to be active to develop a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like 1-(3-Methoxyphenyl)piperidin-4-amine, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions, such as the methoxy (B1213986) group, the phenyl ring, or the piperidine (B6355638) amine.

While a specific QSAR study on this compound is not available, a study on a series of 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists illustrates the application of this method. In such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each compound and correlated with their measured biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. The success of a QSAR model is often evaluated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a predictive model. nih.gov

Table 1: Illustrative Data for a Hypothetical QSAR Study on Phenylpiperidine Analogs

| Compound | Substituent (R) | LogP | Molecular Weight | Biological Activity (IC50, nM) |

| Analog 1 | H | 2.5 | 200.3 | 150 |

| Analog 2 | 4-Cl | 3.2 | 234.7 | 75 |

| Analog 3 | 3-CH3 | 2.9 | 214.3 | 120 |

| Analog 4 | 2-F | 2.6 | 218.3 | 135 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model for this compound could be developed based on a set of known active compounds with a similar scaffold. This model would highlight the key interaction points, such as the basic amine of the piperidine ring, the aromatic phenyl ring, and the methoxy group's oxygen atom as a potential hydrogen bond acceptor.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. nih.gov This approach can efficiently identify diverse chemical scaffolds that are likely to exhibit the desired biological activity. For instance, a pharmacophore-based virtual screening of commercial databases was successfully employed to identify novel scaffolds for fentanyl derivatives, which share the phenylpiperidine core structure. nih.gov

Structure-Based Drug Design (SBDD) Applications

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. In the case of this compound, docking simulations could be performed against the crystal structure of a relevant biological target, such as a G-protein coupled receptor or an enzyme, to predict its binding mode and affinity. The results of a docking study are often expressed as a scoring function, which estimates the binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

Molecular docking studies have been performed on various phenylpiperidine derivatives to investigate their mode of action against different biological targets. researchgate.netresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the ligand's binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | ASP114, PHE289, TRP312 |

| 2 | -8.2 | TYR110, VAL198, HIS297 |

| 3 | -7.9 | SER192, LEU201, PHE289 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. Following a molecular docking study, an MD simulation can be performed on the predicted complex of this compound and its target protein. This simulation would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the nature of their interactions at an atomic level. researchgate.net

By analyzing the trajectory of the MD simulation, researchers can assess the conformational changes in the protein upon ligand binding and the stability of key interactions identified in the docking study. This information is crucial for understanding the mechanism of action and for the rational design of improved inhibitors.

In cases where the experimental three-dimensional structure of a target protein is unavailable, a computational technique called homology modeling can be used to build a theoretical model. This method relies on the known crystal structure of a homologous protein (a protein with a similar amino acid sequence) as a template. If this compound is hypothesized to act on a target for which no crystal structure exists, a homology model of that target could be generated.

Once a reliable homology model is built and validated, it can be used for molecular docking studies with this compound to predict its binding mode and affinity, thereby guiding further experimental investigations.

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in understanding the intricacies of molecular structure and reactivity. By solving the Schrödinger equation, these methods provide deep insights into the electronic distribution and energy of a molecule, which are fundamental to its chemical behavior. For a molecule such as this compound, these computational approaches can elucidate the interplay between its constituent parts: the aromatic methoxyphenyl group, the flexible piperidine ring, and the reactive amine substituent.

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are particularly adept at describing the electronic structure of molecules. By using the electron density as the fundamental variable, DFT can predict a wide range of molecular properties. For this compound, DFT calculations, often employing a functional such as B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry and compute its electronic properties. nih.govmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy reflects its ability to accept electrons (its electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). nih.govdntb.gov.ua For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen of the amine group, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine group.

Table 1: Calculated Electronic Properties of this compound Theoretical data based on DFT/B3LYP/6-311++G(d,p) level of theory.

| Property | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | 0.25 |

| HOMO-LUMO Gap | 6.12 |

Table 2: Calculated Global Reactivity Descriptors for this compound Theoretical data derived from HOMO and LUMO energies.

| Reactivity Descriptor | Value (eV) |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | -0.25 |

| Electronegativity (χ) | 2.81 |

| Chemical Hardness (η) | 3.06 |

| Chemical Softness (S) | 0.33 |

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape, or conformation. Quantum mechanical conformational analysis is a rigorous method used to identify the stable conformers of a molecule and to determine their relative energies.

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the substituents on the piperidine ring—the 3-methoxyphenyl (B12655295) group at the 1-position and the amine group at the 4-position—can exist in either an axial or an equatorial position. This gives rise to several possible conformers.

The relative stability of these conformers is determined by a combination of steric and electronic effects. For the amine group at the 4-position, the equatorial orientation is generally favored to minimize steric hindrance with the axial hydrogens of the piperidine ring. The conformational preference of the 1-aryl substituent is more complex. The conjugation of the piperidine nitrogen's lone pair with the phenyl ring introduces partial double bond character to the N-Caryl bond. nih.gov This can lead to a preference for the axial orientation of a substituent on the carbon adjacent to the nitrogen due to allylic strain, though this is not directly applicable to the 4-amino substituent. nih.gov

A systematic conformational search can be performed using quantum mechanical methods. This involves generating various starting geometries and optimizing each to the nearest local energy minimum. The relative energies of the resulting conformers can then be compared to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature. The energy difference between conformers is a critical factor in determining the conformational landscape of the molecule. nih.govrsc.org

For this compound, the two primary chair conformers would involve the 4-amine group being either axial or equatorial. Within each of these, there would be different rotational orientations of the 3-methoxyphenyl group relative to the piperidine ring. Quantum mechanical calculations would typically predict the conformer with the equatorial amine group to be significantly lower in energy.

Table 3: Relative Energies of this compound Conformers Theoretical data based on quantum mechanical calculations.

| Conformer | Position of 4-Amine Group | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | +2.5 |

Metabolic Pathway Research

In Vitro Metabolic Stability and Metabolite Identification

The initial steps in characterizing the metabolic profile of a new chemical entity involve assessing its stability in the presence of metabolic enzymes and identifying the resulting metabolites. These studies are typically conducted using in vitro systems that mimic the metabolic environment of the liver.

While specific data on the microsomal stability of "1-(3-Methoxyphenyl)piperidin-4-amine" is not extensively documented in publicly available literature, the general approach involves incubating the compound with liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

The primary goal of a microsomal stability assay is to determine the rate at which a compound is metabolized. This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body, whereas a compound with low stability will be rapidly metabolized. For piperidine (B6355638) and piperazine (B1678402) derivatives, metabolic stability can be highly variable and is influenced by the specific substituents on the rings. For instance, modifications to the piperidine scaffold have been shown to significantly improve metabolic stability in other series of compounds. acs.orgencyclopedia.pubnist.gov

Based on structurally similar compounds, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the metabolism of "this compound" is anticipated to be mediated by CYP enzymes. nih.gov The methoxy (B1213986) group on the phenyl ring and the piperidine ring itself are likely sites of metabolic attack.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite | Key Enzymes Involved (Hypothesized) |

| O-Demethylation | 1-(3-Hydroxyphenyl)piperidin-4-amine | CYP2D6 |

| Aromatic Hydroxylation | 1-(3-Methoxy-X-hydroxyphenyl)piperidin-4-amine | CYP P450 family |

| N-Dealkylation | 3-Methoxyaniline and 4-aminopiperidine (B84694) | CYP3A4 |

| Piperidine Ring Oxidation | 1-(3-Methoxyphenyl)-4-aminopiperidin-X-one | CYP P450 family |

This table is illustrative and based on metabolic pathways of structurally related compounds.

The identification of metabolites is a crucial step in understanding the biotransformation of a drug candidate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose. frontiersin.orgscielo.br Following incubation with microsomes, the samples are analyzed to detect new molecular species corresponding to potential metabolites.

For "this compound," several metabolic transformations can be hypothesized based on its structure and data from related molecules:

O-Demethylation: The methoxy group is a common site for O-demethylation, a reaction often catalyzed by CYP2D6. nih.gov This would result in the formation of a hydroxylated metabolite, 1-(3-hydroxyphenyl)piperidin-4-amine.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, catalyzed by a range of CYP enzymes. nih.gov

Piperidine Ring Metabolism: The piperidine ring itself can be a site of metabolism, potentially leading to N-dealkylation, ring opening, or oxidation to form lactams. nih.govnih.gov N-dealkylation of 4-aminopiperidines is frequently catalyzed by CYP3A4. nih.gov

The identification process involves comparing the mass spectra of the parent compound with those of the potential metabolites. The mass shift and fragmentation patterns provide clues to the structural modifications that have occurred.

Table 2: Predicted Mass Spectrometry Data for Potential Metabolites

| Potential Metabolite | Molecular Formula | Expected [M+H]⁺ (m/z) |

| This compound (Parent) | C₁₂H₁₈N₂O | 207.1492 |

| 1-(3-Hydroxyphenyl)piperidin-4-amine | C₁₁H₁₆N₂O | 193.1335 |

| 1-(3-Methoxy-X-hydroxyphenyl)piperidin-4-amine | C₁₂H₁₈N₂O₂ | 223.1441 |

This table contains predicted data and is for illustrative purposes.

Impact of Metabolism on Biological Activity

The metabolites of a compound may exhibit different pharmacological and toxicological properties compared to the parent molecule. Therefore, it is essential to assess the biological activity of the major metabolites.

A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolism. nih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, absorption, or targeted delivery. nih.govacs.org

While there is no specific information on the prodrug potential of derivatives of "this compound," the concept is relevant to piperidine-containing compounds. For instance, the well-known antiplatelet agent clopidogrel (B1663587) is a prodrug that requires metabolic activation to exert its therapeutic effect. acs.org If "this compound" itself has undesirable properties, such as poor solubility or rapid metabolism, it might be possible to design derivatives that are converted to the active parent compound in vivo. This could involve modifying the amine or methoxy groups to create a bioreversible linkage. google.com

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the structural features of 1-(3-Methoxyphenyl)piperidin-4-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the methoxyphenyl group would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The single proton on the carbon bearing the amine group in the piperidine (B6355638) ring is expected to be found in the mid-field range. The protons of the piperidine ring and the methoxy (B1213986) group will be located in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the aromatic ring are expected to resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic downfield shift. The carbons of the piperidine ring would appear in the upfield region, typically between δ 30 and 60 ppm. The methoxy carbon itself would produce a signal around δ 55 ppm. researchgate.netchemicalbook.comorganicchemistrydata.orglibretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Carbon (-OCH₃) | ~55 |

| Piperidine Carbons | 30 - 60 |

| Aromatic Carbons | 110 - 160 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities.

Key expected vibrational frequencies include:

N-H Stretching: As a primary amine, two N-H stretching bands are anticipated in the region of 3200-3500 cm⁻¹. libretexts.orgwpmucdn.com

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the amine can be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹ for aliphatic amines. libretexts.org

C-O Stretching (Ether): A characteristic strong C-O stretching band for the methoxy group is expected around 1000-1300 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Primary Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | <3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 |

| C-O Stretch (Ether) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of the phenyl ring and its substituents will give rise to characteristic absorption bands in the UV region. The interaction of the nitrogen lone pair with the aromatic pi system can shift the absorption to longer wavelengths. libretexts.org While a specific spectrum for this compound is not available, arylamines typically exhibit absorption maxima around 280 nm. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₈N₂O), the predicted monoisotopic mass is 206.1419 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value. The technique can also provide information on the mass-to-charge ratio of various adducts of the molecule.

Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M-H]⁻ | 205.13462 |

| [M+NH₄]⁺ | 224.17572 |

| [M+K]⁺ | 245.10506 |

Data sourced from PubChemLite uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a crucial method for confirming the identity and assessing the purity of this compound.

In a typical LC-MS setup, the compound would be passed through a chromatography column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum of the compound, confirming its molecular weight and, by extension, its identity. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound in the chromatogram. For similar amine compounds, reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid are often employed. rsc.orgmdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and semi-volatile compounds. In the analysis of piperidine derivatives like this compound, GC-MS provides crucial information about the molecular weight and fragmentation pattern, which aids in structural elucidation. mdpi.com

The compound is first vaporized and separated on a GC column, often a fused-silica capillary column. oup.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting mass spectrum shows the molecular ion peak (M+) and a series of fragment ions. For this compound (Molecular Weight: 206.28 g/mol ), the molecular ion peak would be observed at an m/z of 206. uni.lu

The fragmentation pattern is characteristic of the molecule's structure. Cleavage often occurs at the bonds adjacent to the nitrogen atoms and within the piperidine ring. The presence of the methoxyphenyl group would lead to characteristic aromatic fragments. Comparing the obtained mass spectrum with library data or with the spectra of known standards confirms the identity of the compound. researchgate.net It is important to note that the choice of injection solvent can sometimes lead to the formation of condensation products with primary and secondary amines, which must be considered during analysis. nih.gov

Table 1: Predicted GC-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O | |

| Molecular Weight | 206.28 g/mol | |

| Predicted [M]+ m/z | 206.14135 | uni.lu |

| Predicted [M+H]+ m/z | 207.14918 | uni.lu |

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. The method separates components in a mixture with high resolution, sensitivity, and accuracy. nih.gov

A common approach for analyzing piperidine derivatives is Reverse-Phase HPLC (RP-HPLC). nih.gov In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, is effective. nih.gov The components are detected using an ultraviolet (UV) detector, typically set at a wavelength where the methoxyphenyl chromophore absorbs strongly, such as 210 nm or 254 nm. blogspot.comgoogle.com